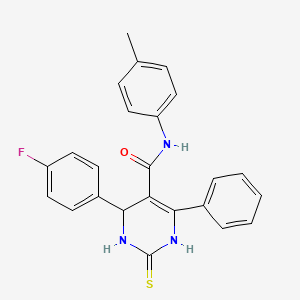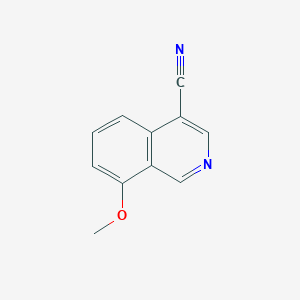![molecular formula C21H30N4O9 B12501893 methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate](/img/structure/B12501893.png)
methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate is a complex organic compound with a molecular formula of C22H26N2O7. This compound is characterized by the presence of benzyloxycarbonyl, threonyl, and asparaginyl groups, making it a significant molecule in various chemical and biological studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate typically involves multiple steps, starting with the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The threonine and asparagine residues are then coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final step involves the esterification of the carboxyl group with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling and deprotection steps .
化学反応の分析
Types of Reactions
Methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding free amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, free amines, and various substituted esters .
科学的研究の応用
Methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide coupling reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
作用機序
The mechanism of action of methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group acts as a protecting group, allowing the compound to be selectively deprotected in the presence of specific enzymes, thereby releasing the active peptide . The threonine and asparagine residues play crucial roles in binding to the target proteins and modulating their activity .
類似化合物との比較
Similar Compounds
- Methyl N-[(benzyloxy)carbonyl]-L-threonyl-L-phenylalaninate
- Methyl N-[(benzyloxy)carbonyl]threonyltyrosinate
Uniqueness
Methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate is unique due to the presence of both threonine and asparagine residues, which provide specific binding properties and reactivity. This compound’s combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
特性
分子式 |
C21H30N4O9 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
methyl 2-[[4-amino-2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoate |
InChI |
InChI=1S/C21H30N4O9/c1-11(26)16(25-21(32)34-10-13-7-5-4-6-8-13)19(30)23-14(9-15(22)28)18(29)24-17(12(2)27)20(31)33-3/h4-8,11-12,14,16-17,26-27H,9-10H2,1-3H3,(H2,22,28)(H,23,30)(H,24,29)(H,25,32) |
InChIキー |
JTEYKHYBEILJKS-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12501811.png)
![N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine](/img/structure/B12501812.png)

![2-[(2-methylquinazolin-4-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B12501817.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12501820.png)
![5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine](/img/structure/B12501827.png)

![(E)-N-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine](/img/structure/B12501839.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B12501863.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12501868.png)
![3-Fluoro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12501873.png)


![Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B12501888.png)
